5-Bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile
Description
Properties
IUPAC Name |
5-bromo-2-methyl-6-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c1-4-5(3-9)2-6(8)7(11)10-4/h2H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXZGOJTKAEFBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443288-95-6 | |
| Record name | 5-bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-Bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves:
- Construction or modification of a pyridine or dihydropyridine core.
- Selective bromination at the 5-position.
- Introduction of the methyl group at the 2-position.
- Installation of the keto (oxo) group at the 6-position.
- Incorporation of the cyano group at the 3-position.
The key challenge is the regioselective substitution on the pyridine ring to achieve the desired substitution pattern without unwanted side reactions.
Preparation via Bromination and Functional Group Transformations
A patented process (WO2015001572A2) describes a multi-step preparation of related pyridine intermediates involving bromination with N-bromosuccinimide (NBS) in chlorinated solvents to introduce bromine selectively at the 5-position of a pyridin-4(1H)-one derivative. This method can be adapted for preparing 5-bromo substituted dihydropyridines by:
- Starting from a 3-(benzyloxy)-2-(dimethoxymethyl)pyridin-4(1H)-one intermediate.
- Brominating with NBS to obtain 3-(benzyloxy)-5-bromo-2-(dimethoxymethyl)pyridin-4(1H)-one.
- Further functionalization including lithiation and formylation to introduce aldehyde or keto groups.
- Subsequent oxidation and condensation steps to install the carbonitrile moiety and methyl groups as needed.
This approach emphasizes the use of mild bromination conditions to avoid over-bromination and preserve sensitive functional groups.
Nucleophilic Substitution on Halogenated Pyridine Esters
A detailed synthetic route for a closely related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, provides insight into the preparation of substituted pyridines with similar substitution patterns. Key steps include:
- Starting from 2,6-difluoropyridine derivatives.
- Selective nucleophilic substitution of fluorine atoms by methylamine or methoxide anion to introduce methyl and methoxy groups at the 2- and 6-positions.
- Bromination at the 5-position.
- Use of solvents such as tetrahydrofuran (THF), dichloromethane (CH2Cl2), or acetonitrile (CH3CN) to control regioselectivity.
- Oxidation and amination steps to install the keto and amino functionalities.
This method highlights the importance of solvent choice and reaction conditions to achieve selective substitution and high overall yields (up to 67% in large scale synthesis).
Condensation Reactions with Cyanothioacetamide or Analogues
Research on the synthesis of related dihydropyridine-3-carbonitriles describes a solvent-free grinding method at room temperature:
- A mixture of a brominated benzofuran-2-yl oxopropenolate and cyanothioacetamide (or 2-cyanoacetohydrazide) is ground with catalytic acetic acid.
- The mixture melts and reacts within minutes, yielding fused pyridine derivatives with cyano groups.
- Subsequent treatment with bases and alkylating agents in solvents like N,N-dimethylformamide (DMF) allows further functionalization.
This mechanochemical approach offers an efficient, solvent-minimized synthesis pathway for related brominated dihydropyridine carbonitriles, suggesting potential applicability to the target compound.
Reflux Condensation with Ammonium Acetate and Ethyl Cyanoacetate
Another reported method for synthesizing dihydropyridine-3-carbonitriles involves:
- Refluxing a brominated hydroxyphenyl ketone with ammonium acetate, an aldehyde, and ethyl cyanoacetate in ethanol.
- The reaction proceeds over 12–24 hours, forming the dihydropyridine ring with the cyano group at position 3.
- This classical Hantzsch-type condensation is adaptable for introducing various substituents, including bromine and methyl groups, by selecting appropriate starting materials.
This method provides a straightforward synthetic route under mild conditions with moderate to good yields.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
- The bromination step is critical and typically performed using N-bromosuccinimide under controlled conditions to avoid polybromination or degradation of sensitive groups.
- Nucleophilic aromatic substitution on 2,6-dihalopyridines is influenced by solvent polarity and nucleophile strength; methoxide anion in aprotic solvents favors substitution at the 2-position, which is key for methyl group introduction.
- Mechanochemical grinding methods reduce solvent use and reaction time, offering environmentally friendly alternatives for pyridine ring construction with cyano substituents.
- Classical Hantzsch-type condensation remains a robust method for assembling the dihydropyridine core with cyano and keto functionalities, adaptable by varying starting materials to incorporate bromine and methyl groups.
This comprehensive overview synthesizes diverse preparation methods for this compound, highlighting strategic bromination, nucleophilic substitutions, solvent-free grinding, and condensation reactions as key approaches. Each method offers distinct advantages depending on scale, available precursors, and desired purity.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives
Reduction Products: Reduced forms of the compound
Substitution Products: Derivatives with different functional groups replacing the bromine atom
Scientific Research Applications
5-Bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions with biomolecules.
Industry: The compound can be utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 5-Bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
Substitution Pattern and Functional Group Analysis
The following table compares key structural and physicochemical properties of the target compound with analogs:
Key Structural and Functional Differences
Substitution at Position 2 :
- The methyl group in the target compound increases steric bulk and lipophilicity compared to the unmethylated analog (C₆H₃BrN₂O) .
- In contrast, 2-bromo-3-methylpyridine lacks the oxo and nitrile groups, resulting in a simpler, less polar structure .
Functional Group at Position 3 :
- The nitrile (-CN) group in the target compound contributes to electrophilicity, making it reactive in nucleophilic substitutions.
- Replacement with a carboxylate ester (-COOMe) in BD291236 improves aqueous solubility but introduces hydrolytic instability .
Fluorinated analogs (e.g., 4-CF₃ in ) exhibit stronger electron-withdrawing effects, which may improve bioavailability and resistance to oxidative metabolism.
Physicochemical and Predicted Properties
- Lipophilicity : The methyl and bromo substituents in the target compound increase logP compared to hydroxyl- or carboxylate-containing derivatives.
- Reactivity : Bromine at position 5 facilitates cross-coupling reactions (e.g., Suzuki), while the nitrile group can participate in cycloaddition or hydrolysis reactions.
Biological Activity
5-Bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects based on recent research findings.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens.
Case Studies and Findings
- Antifungal Activity : The compound exhibited significant antifungal activity in vitro against several fungal strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard microdilution methods. For example, it showed promising results against Candida albicans and Aspergillus niger, with MIC values comparable to established antifungal agents like ketoconazole .
- Antibacterial Activity : In a separate study, the compound was tested against a panel of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that it possesses moderate antibacterial properties, with varying degrees of effectiveness depending on the bacterial strain tested .
Anticancer Properties
The anticancer potential of this compound has also been investigated:
Research Findings
- Cell Line Studies : In vitro studies demonstrated that the compound inhibits the growth of various cancer cell lines, including HeLa (cervical cancer) and HCT116 (colon cancer). The IC50 values ranged from 0.5 to 10 µM, indicating its potency in suppressing tumor cell proliferation .
- Mechanism of Action : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death. Further molecular docking studies indicated potential interactions with key enzymes involved in cancer progression .
Pharmacological Profile
The pharmacological profile of this compound includes:
Q & A
Q. What are the recommended synthetic routes for 5-Bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile?
Methodological Answer: The compound can be synthesized via halogenation and cyclization reactions. A common approach involves bromination of a pre-functionalized pyridine precursor, followed by cyclization under controlled conditions. For example:
- Route 1: Reacting 3-cyanopyridine derivatives with methyl iodide in dimethylformamide (DMF) using potassium carbonate as a base at 80–100°C .
- Route 2: Substitution reactions with bromine-containing reagents (e.g., N-bromosuccinimide) to introduce the bromo group at the 5-position, followed by oxidation to stabilize the dihydropyridine ring . Key Considerations: Monitor reaction progress via TLC or HPLC, and purify via column chromatography using ethyl acetate/hexane gradients.
Q. How can this compound be characterized using spectroscopic techniques?
Methodological Answer:
- NMR Spectroscopy: The nitrile group (C≡N) appears as a singlet at ~110–120 ppm in -NMR. The dihydropyridine ring protons (NH and CH) show characteristic signals at δ 5.5–6.5 (broad, NH) and δ 2.0–3.0 (multiplet, CH) in -NMR .
- IR Spectroscopy: Stretching vibrations for C≡N (~2240 cm), C=O (~1680 cm), and NH (~3300 cm) confirm functional groups .
- Mass Spectrometry: The molecular ion peak [M+H] at m/z 257 (CHBrNO) validates the molecular formula.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates due to better solubility of intermediates .
- Temperature Control: Maintain 80–100°C during cyclization to avoid side reactions (e.g., over-oxidation).
- Catalysts: Use Lewis acids (e.g., ZnCl) to stabilize reactive intermediates during bromination . Data Analysis: Compare yields under varying conditions (Table 1):
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| DMF, 80°C, KCO | 65 | 98 | |
| DMSO, 100°C, ZnCl | 78 | 95 |
Q. What strategies enable functionalization of the dihydropyridine ring for SAR studies?
Methodological Answer:
- Electrophilic Substitution: Introduce substituents at the 4-position using halogenation or nitration.
- Nucleophilic Attack: Replace the bromine atom with amines or thiols via Buchwald-Hartwig coupling .
- Oxidation/Reduction: Modify the oxo group to study its role in bioactivity (e.g., reduce to OH for hydrogen-bonding analysis) . Case Study: Derivatives with 5-fluoro or 5-chloro substituents showed enhanced binding affinity to kinase targets compared to bromo .
Q. How to resolve contradictions in reported reaction mechanisms for this compound?
Methodological Answer:
- Mechanism 1: Bromination via radical intermediates (supported by ESR data) .
- Mechanism 2: Ionic pathway involving bromonium ion formation (supported by kinetic isotope effects) . Resolution Strategy: Conduct deuterium-labeling experiments to track proton transfer steps. Compare activation energies via DFT calculations.
Data Contradiction Analysis
Q. Why do different studies report conflicting bioactivity results for this compound?
Methodological Answer:
- Purity Variance: Impurities (e.g., residual solvents) may interfere with assays. Validate purity via HPLC (>95%) before testing.
- Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times alter IC values. Standardize protocols using guidelines from .
- Structural Analogues: Misidentification of derivatives (e.g., 5-bromo vs. 5-chloro) can skew results. Confirm structures via X-ray crystallography .
Biological Activity & Applications
Q. What is the potential of this compound in kinase inhibition studies?
Methodological Answer:
- Target Identification: Screen against kinase panels (e.g., EGFR, VEGFR) using ATP-competitive assays.
- SAR Insights: The bromine atom enhances hydrophobic interactions with kinase pockets, while the nitrile group stabilizes binding via dipole interactions . Example Data:
| Kinase | IC (nM) | Selectivity Index |
|---|---|---|
| EGFR | 12.5 | 1.2 |
| VEGFR-2 | 8.7 | 5.8 |
Stability & Storage Recommendations
Q. How to mitigate degradation of this compound during storage?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
